molecular formula C22H19N3O3S B2803099 4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 380551-02-0

4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2803099
CAS No.: 380551-02-0
M. Wt: 405.47
InChI Key: FNGNZUQLELCHKY-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridine derivative is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazole: Lacks the pyridin-3-ylmethyl group.

    2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine: Lacks the sulfonyl group.

    4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the pyridin-3-ylmethyl group.

Uniqueness

The presence of both the sulfonyl group and the pyridin-3-ylmethyl group in 4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine makes it unique. This combination of functional groups can impart specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-16-9-11-19(12-10-16)29(26,27)22-21(24-15-17-6-5-13-23-14-17)28-20(25-22)18-7-3-2-4-8-18/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGNZUQLELCHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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